

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

Cat. No.: B2528218

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Technical Guide: 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine

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Introduction

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. More recently, N-acylphenothiazine derivatives have garnered significant interest for their potential as cytotoxic agents and modulators of multidrug resistance in cancer therapy. This guide focuses on the hypothetical compound **2-chloro-10-(4-methoxybenzoyl)-10H-**

phenothiazine, providing a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and potential biological significance based on related structures.

Chemical Identifiers and Physicochemical Properties

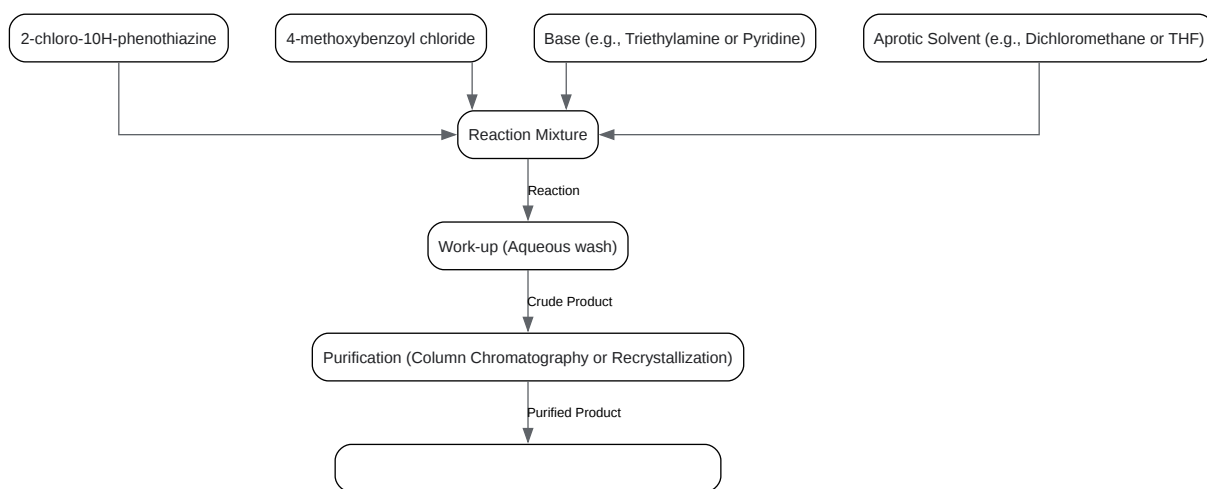
Due to the novel nature of the target compound, official chemical identifiers are not available. The following table summarizes the identifiers for the key starting material, 2-chloro-10H-phenothiazine, and the predicted properties for the final compound.

Identifier	2-chloro-10H-phenothiazine	2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine (Predicted)
CAS Number	92-39-7	Not Assigned
Molecular Formula	C ₁₂ H ₈ ClNS	C ₂₀ H ₁₄ ClNO ₂ S
Molecular Weight	233.72 g/mol	367.85 g/mol
IUPAC Name	2-chloro-10H-phenothiazine	2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine
SMILES	<chem>Clc1ccc2Sc3ccccc3Nc2c1</chem>	<chem>O=C(c1ccc(OC)cc1)N1c2ccccc2Sc2ccc(Cl)cc12</chem>
InChI Key	KFZGLJSYQXZIGP-UHFFFAOYSA-N	(Predicted)
Appearance	Beige Solid	Predicted: Off-white to pale yellow solid
Solubility	Soluble in acetone, chloroform, and hot acetic acid	Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate

Proposed Synthesis

The synthesis of **2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine** can be achieved via the N-acylation of 2-chloro-10H-phenothiazine with 4-methoxybenzoyl chloride. This reaction is a standard procedure for the acylation of secondary amines.

Synthetic Workflow



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Caption: Proposed synthetic workflow for **2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine**.

Experimental Protocol

Materials:

- 2-chloro-10H-phenothiazine

- 4-methoxybenzoyl chloride
- Triethylamine (or pyridine)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-10H-phenothiazine (1.0 eq) in anhydrous DCM.
- To this solution, add triethylamine (1.2 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Characterization Data

The following table summarizes the predicted spectral data for **2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine** based on the analysis of its structure and data from similar N-acylphenothiazines.

Technique	Predicted Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 7.80-7.70 (d, 2H, Ar-H ortho to C=O), 7.50-6.80 (m, 7H, phenothiazine protons), 7.00-6.90 (d, 2H, Ar-H meta to C=O), 3.85 (s, 3H, -OCH ₃)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 168 (C=O), 163 (C-OCH ₃), 145-120 (aromatic carbons), 55.5 (-OCH ₃)
FT-IR (KBr, cm^{-1})	ν : 3100-3000 (Ar C-H), 1680-1660 (C=O stretch), 1600-1450 (Ar C=C stretch), 1250 (C-O stretch), 840 (p-substituted benzene C-H bend), 750 (C-Cl stretch)
Mass Spectrometry (ESI-MS)	m/z: 368.05 $[\text{M}+\text{H}]^+$, 390.03 $[\text{M}+\text{Na}]^+$

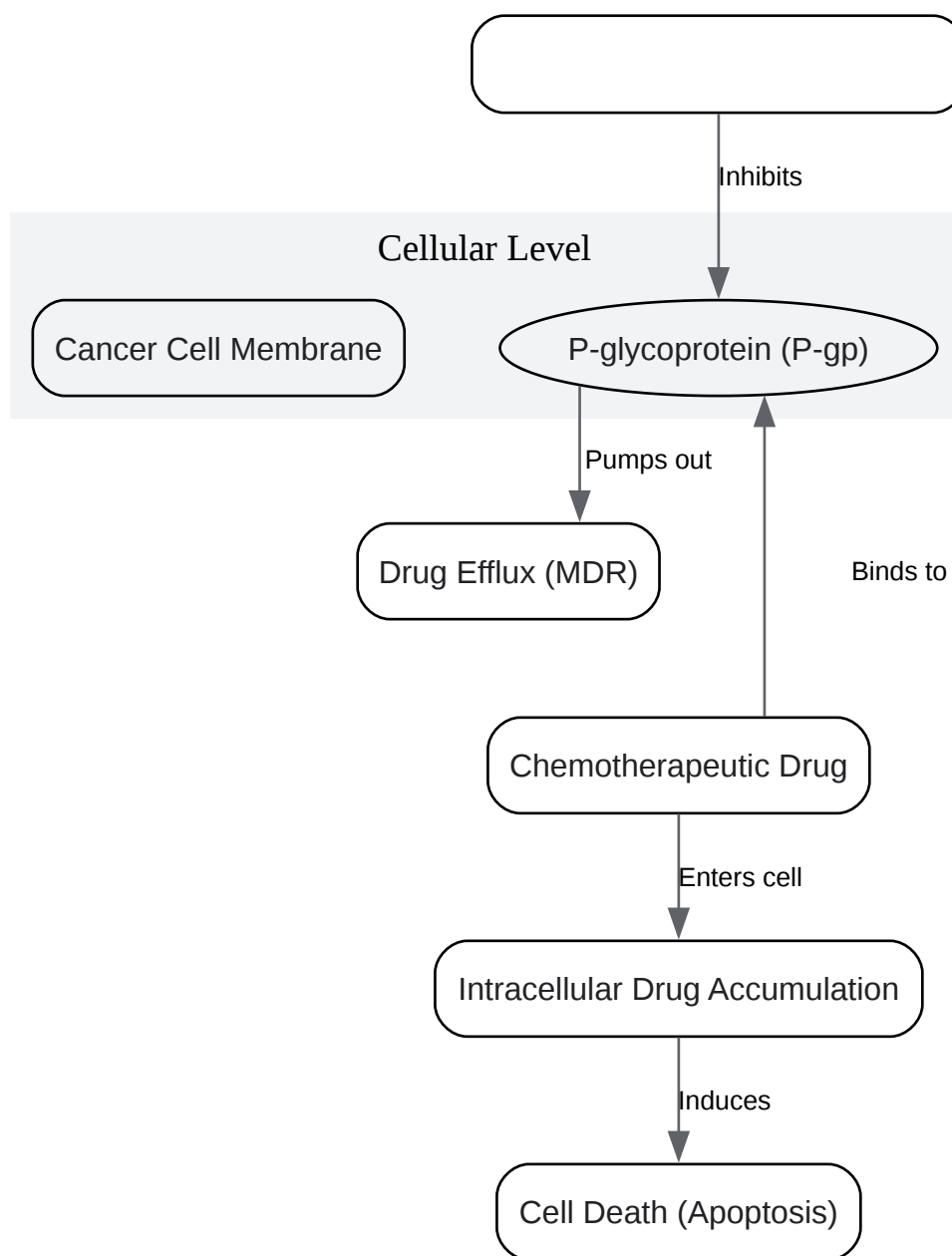
Potential Biological Activity and Signaling Pathways

While the specific biological activity of **2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine** has not been investigated, the broader class of N-acylphenothiazines has shown promise in several therapeutic areas, particularly in oncology.

Some N-acylphenothiazine derivatives have demonstrated higher cytotoxic activity against human leukemia and squamous carcinoma cell lines than the parent phenothiazine compound. [1] The mechanism of this cytotoxicity is thought to be multifactorial.

One potential mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer. By inhibiting P-

gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy. The interaction is believed to be related to the lipophilicity of the N-acylphenothiazine derivatives.



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Caption: Potential mechanism of action via P-glycoprotein inhibition.

Furthermore, phenothiazine derivatives are known to interact with various cellular targets, and their cytotoxic effects may also be mediated through the induction of apoptosis, cell cycle

arrest, or interference with other signaling pathways crucial for cancer cell survival.

Conclusion

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine represents a novel, unexplored member of the N-acylphenothiazine family. Based on the chemistry of related compounds, a straightforward synthetic route is proposed. The predicted chemical and biological properties suggest that this compound could be a valuable candidate for further investigation, particularly in the context of cancer chemotherapy and overcoming multidrug resistance. The experimental protocols and characterization data provided in this guide serve as a foundation for the future synthesis and evaluation of this promising molecule.

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References

- 1. Inhibition of P-glycoprotein transport function by N-acylphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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